molecular formula C4H6N4O4S B1521226 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide CAS No. 1181457-77-1

1-methyl-3-nitro-1H-pyrazole-4-sulfonamide

Cat. No.: B1521226
CAS No.: 1181457-77-1
M. Wt: 206.18 g/mol
InChI Key: OKQYRCQGLCTMQF-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1H-pyrazole-4-sulfonamide (CAS 1181457-77-1) is a nitro-substituted pyrazole sulfonamide with the molecular formula C₄H₆N₄O₄S and a molecular weight of 206.18 g/mol. Its IUPAC name reflects the methyl group at position 1, nitro group at position 3, and sulfonamide moiety at position 4 of the pyrazole ring . The compound is commercially available as a powder, stable at room temperature, and supplied in high-purity grades (≥95%) for life science research . Key identifiers include PubChem CID 45791469 and MDL Number MFCD12197071, with a standardized InChIKey (OKQYRCQGLCTMQF-UHFFFAOYSA-N) confirming its structural uniqueness . Safety data remains undisclosed in public domains, necessitating direct requests for SDS from manufacturers .

Properties

IUPAC Name

1-methyl-3-nitropyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O4S/c1-7-2-3(13(5,11)12)4(6-7)8(9)10/h2H,1H3,(H2,5,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQYRCQGLCTMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-methyl-3-nitro-1H-pyrazole-4-sulfonamide is a compound with notable biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₄H₆N₄O₄S
  • Molecular Weight : 206.18 g/mol
  • CAS Number : 1181457-77-1
  • Purity : Typically >95% .

The biological activity of this compound can be attributed to its functional groups:

  • Nitro Group : Known to participate in redox reactions, potentially affecting cellular signaling pathways.
  • Sulfonamide Group : This group is crucial for antimicrobial activity and may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

The compound's interaction with various biological targets leads to diverse effects, including the inhibition of specific enzymes and modulation of inflammatory pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The nitro and sulfonamide groups enhance its efficacy against various bacterial strains. For instance, compounds similar to this structure have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammation by inhibiting cyclooxygenase (COX) enzymes. Its anti-inflammatory potency was compared to standard drugs like diclofenac. For example, certain derivatives showed IC₅₀ values comparable to established anti-inflammatory agents .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. These compounds have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death .

Study 1: Anticancer Activity

A study evaluated several pyrazole derivatives for their anticancer activity against various cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation at micromolar concentrations. Specifically, it was noted that at concentrations of 10 µM, these compounds enhanced caspase activity by 1.33 to 1.57 times compared to control groups .

Study 2: Anti-inflammatory Activity

Another research focused on the anti-inflammatory effects of pyrazole derivatives. A series of compounds were synthesized and tested for COX inhibition. The most potent compounds exhibited IC₅₀ values significantly lower than those of standard anti-inflammatory drugs, indicating strong potential for therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundHighModerateHigh
3-Methyl-4-Nitro-1H-PyrazoleModerateLowModerate
Other Pyrazole DerivativesVariableVariableHigh

This table summarizes the comparative biological activities among different pyrazole derivatives, highlighting the unique profile of this compound .

Scientific Research Applications

Medicinal Chemistry Applications

1-Methyl-3-nitro-1H-pyrazole-4-sulfonamide has been investigated for its biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

CompoundCell LineIC50 (μM)
7dMDA-MB-231 (Breast Cancer)2.43
10cHepG2 (Liver Cancer)4.98

These compounds induce apoptosis by disrupting microtubule assembly, enhancing caspase activity, and inhibiting key enzymes involved in cancer cell proliferation .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. It has been found to inhibit the growth of various bacterial strains by targeting essential microbial enzymes, such as succinate dehydrogenase, which is crucial for mitochondrial respiration . This inhibition leads to reduced energy production and cell death in pathogens.

Agricultural Applications

Due to its bioactive properties, this compound is being explored as a potential pesticide or herbicide. Its mechanism involves the disruption of metabolic pathways in target organisms, which can lead to effective pest control without harming beneficial species .

Materials Science Applications

In materials science, this compound is investigated for its potential use in developing advanced materials such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties, making it suitable for various industrial applications .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Anticancer Studies : A study reported that specific pyrazole derivatives exhibited significant apoptosis-inducing activity in MDA-MB-231 cells at concentrations as low as 1 μM, significantly enhancing caspase-3 activity .
  • Antimicrobial Evaluation : In vitro studies demonstrated that the compound effectively inhibited succinate dehydrogenase in bacteria, leading to reduced energy production and subsequent cell death .

Comparison with Similar Compounds

Table 1: Key Properties of 1-Methyl-3-nitro-1H-pyrazole-4-sulfonamide and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences
This compound 1181457-77-1 C₄H₆N₄O₄S 206.18 Nitro (C3), sulfonamide (C4), methyl (N1) Reference compound
1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride 1697720-32-3 C₄H₄ClN₃O₄S 225.61 Nitro (C4), sulfonyl chloride (C3), methyl (N1) Sulfonyl chloride enhances reactivity for nucleophilic substitution
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide N/A C₁₆H₁₄ClN₃O₂S 347.82 Chlorophenyl (C5), sulfonamide (benzene) Bulky aromatic substituents may improve pharmacodynamic properties
5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid 1152975-49-9 C₈H₅BrFNO₄S 310.15 Bromo (C5), fluoro (C2), methanesulfonyl (C3), carboxylic acid (C1) Carboxylic acid group increases acidity; halogenation modifies electronic properties

Purity and Availability

  • The target compound is available in ≥95% purity for research, with ultra-high purity (99.999%) options upon request .
  • The sulfonyl chloride analogue (CAS 1697720-32-3) is restricted to research use and supplied as a solution (25 µL, 10 mM) due to its reactive nature .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide generally proceeds through the following key stages:

This sequence requires careful control of reaction conditions to achieve regioselectivity and to avoid over-nitration or degradation of sensitive functional groups.

Preparation of 1-Methylpyrazole Core

The starting material, 1-methylpyrazole, can be synthesized or procured commercially. It serves as the substrate for nitration and subsequent functionalization.

Nitration at the 3-Position of 1-Methylpyrazole

Nitration is a critical step to introduce the nitro group at the 3-position of the pyrazole ring. Literature and patent data suggest the following approaches:

  • Direct nitration using mixed acid systems (nitric acid and sulfuric acid or oleum):
    A patent describes nitration of 1-methylpyrazole using oleum and nitrate salts under ice-water bath conditions, followed by warming to 100–120 °C for 1–6 hours. This method yields multi-nitro derivatives such as 1-methyl-3,4,5-trinitropyrazole, but with relatively low yields (~12%).
    The process involves slow addition of nitrate salts (e.g., KNO3, NaNO3, or NH4NO3) to oleum, followed by gradual addition of 1-methylpyrazole. After reaction and cooling, the crude product precipitates and is purified by extraction and recrystallization (acetone-water system).
    Although this method targets tri-nitrated products, it provides insight into nitration conditions applicable for mono-nitration at the 3-position by controlling reaction time, temperature, and reagent stoichiometry.

  • Selective mono-nitration:
    By adjusting nitration conditions (lower temperature, shorter reaction time, and controlled acid concentration), selective introduction of a single nitro group at the 3-position can be achieved. However, detailed protocols for exclusive 3-nitration are less commonly reported, suggesting the need for optimization based on the tri-nitration method.

Introduction of the Sulfonamide Group at the 4-Position

The sulfonamide group at the 4-position of the pyrazole ring is typically introduced via sulfonation followed by amination:

  • Sulfonation of the pyrazole ring:
    Sulfonation reactions often use sulfonyl chlorides or sulfur trioxide complexes to introduce sulfonyl groups onto heteroaromatic rings. For pyrazoles, electrophilic aromatic substitution at the 4-position is favored due to electronic effects.

  • Conversion to sulfonamide:
    The sulfonylated intermediate is then reacted with ammonia or amines to form the sulfonamide functionality.

Though direct literature on the preparation of this compound is limited, analogous sulfonamide syntheses on pyrazole derivatives follow this general pathway.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole core formation Commercial 1-methylpyrazole or synthesized precursor 1-methylpyrazole
2 Nitration Oleum + nitrate salt (KNO3/NaNO3/NH4NO3), 0–120 °C, 1–6 h 1-methyl-3-nitro- or multi-nitro-pyrazole derivatives
3 Sulfonation Sulfonyl chloride or SO3 complex, controlled conditions 1-methyl-3-nitro-4-sulfonyl-pyrazole
4 Amination Ammonia or amine, mild conditions This compound
5 Purification Recrystallization, extraction, chromatography Pure target compound

Analytical and Characterization Data

Characterization of intermediates and final products typically involves:

Research Findings and Optimization Notes

  • The nitration step is sensitive to temperature and acid concentration; harsh conditions favor multi-nitration and lower yields. Controlled nitration is essential for mono-nitro substitution at the 3-position.

  • Sulfonation and subsequent amination require mild conditions to preserve the nitro substituent and avoid ring degradation.

  • Purification by recrystallization from acetone-water mixtures or chromatographic techniques ensures high purity.

  • The overall yield depends heavily on the nitration step efficiency and the selectivity of sulfonation.

Q & A

Q. What are the standard synthetic routes for preparing 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide?

The compound is typically synthesized via sequential functionalization of the pyrazole core. A common approach involves:

  • Sulfonylation : Reacting 1-methyl-1H-pyrazole with chlorosulfonic acid to introduce the sulfonamide group at position 4.
  • Nitration : Treating the intermediate with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce the nitro group at position 3 . Key challenges include controlling regioselectivity during nitration and avoiding over-oxidation. Solvents like dichloromethane or acetonitrile are preferred for their inertness .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Chromatography : HPLC with UV detection (λ = 254 nm) is used to assess purity (>98% required for pharmacological studies) .
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ ~8.0 ppm for nitro group protons) and high-resolution mass spectrometry (HRMS) confirm molecular structure .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis validates stoichiometric ratios .

Q. What are the solubility challenges, and how can they be addressed for in vitro assays?

The compound exhibits limited aqueous solubility due to its hydrophobic nitro and sulfonamide groups. Strategies include:

  • Co-solvents : Use DMSO (10-20% v/v) or ethanol to prepare stock solutions .
  • Micellar Systems : Non-ionic surfactants like Tween-80 enhance solubility in biological buffers .
  • pH Adjustment : The sulfonamide group can be deprotonated in alkaline conditions (pH >9) to improve solubility .

Advanced Research Questions

Q. How can the nitration step in the synthesis be optimized to improve yield and regioselectivity?

  • Temperature Control : Maintaining -10°C to 0°C during nitration minimizes side reactions (e.g., ring oxidation) .
  • Catalysts : Lewis acids like FeCl₃ or ZnCl₂ direct nitration to the meta position, achieving >85% regioselectivity .
  • In Situ Monitoring : FTIR tracking of nitro group formation (asymmetric NO₂ stretch at ~1530 cm⁻¹) allows real-time optimization .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • X-ray Crystallography : Single-crystal analysis resolves ambiguities in substituent positioning (e.g., confirming nitro group orientation) .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and compare with experimental data .
  • Isotopic Labeling : ¹⁵N-labeled analogs clarify nitrogen environments in complex splitting patterns .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?

  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms using fluorometric assays (IC₅₀ determination) .
  • Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., binding affinities to COX-2) .
  • MD Simulations : GROMACS simulations (100 ns) evaluate stability of ligand-protein complexes in aqueous environments .
  • ADMET Prediction : SwissADME or pkCSM tools forecast pharmacokinetic properties (e.g., logP, BBB permeability) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-3-nitro-1H-pyrazole-4-sulfonamide
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1-methyl-3-nitro-1H-pyrazole-4-sulfonamide

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